molecular formula C11H14O2 B1338632 2-[(2,4-Dimethylphenoxy)methyl]oxirane CAS No. 20217-04-3

2-[(2,4-Dimethylphenoxy)methyl]oxirane

Cat. No.: B1338632
CAS No.: 20217-04-3
M. Wt: 178.23 g/mol
InChI Key: AYVQIRLANZOASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dimethylphenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,4-Dimethylphenoxy)methyl]oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,4-Dimethylphenoxy)methyl]oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2,4-dimethylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-4-11(9(2)5-8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVQIRLANZOASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504574
Record name 2-[(2,4-Dimethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20217-04-3
Record name 2-[(2,4-Dimethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-[(2,4-Dimethylphenoxy)methyl]oxirane, a member of the aryl glycidyl ether family. While specific experimental data for this exact molecule is sparse in public literature, its chemical behavior is reliably predicted by the well-documented properties of its core functional groups—the oxirane (epoxide) ring and the dimethylphenoxy moiety—and its close structural analogs. This document details its predicted physicochemical properties, explores the fundamental reactivity of the epoxide ring, outlines a robust synthetic pathway, and presents an expected spectroscopic profile. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis, materials science, and drug development who utilize epoxy compounds as versatile intermediates.

Introduction

2-[(2,4-Dimethylphenoxy)methyl]oxirane, also known as 2,4-dimethylphenyl glycidyl ether, is an organic compound featuring a reactive three-membered epoxide ring linked to a 2,4-dimethylphenyl group via an ether bond. Like other glycidyl ethers, its chemical utility is dominated by the high ring strain of the oxirane, which makes it susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the precise introduction of the 2,4-dimethylphenoxypropanol backbone into larger molecular architectures.

Aryl glycidyl ethers are crucial intermediates in the synthesis of polymers, adhesives, coatings, and pharmaceuticals.[1] For instance, the closely related analog 2-[(2-Methoxyphenoxy)methyl]oxirane is a key starting material for the anti-anginal drug Ranolazine.[2][3] By understanding the fundamental chemical properties of 2-[(2,4-Dimethylphenoxy)methyl]oxirane, researchers can effectively leverage its synthetic potential.

Physicochemical Properties

Detailed experimental data for 2-[(2,4-Dimethylphenoxy)methyl]oxirane is not widely published. However, its properties can be reliably estimated based on its structure and comparison with analogous compounds like 2-[(2-methoxyphenoxy)methyl]oxirane.[4][5][6]

PropertyPredicted Value / DescriptionRationale / Analog Data Source
Molecular Formula C₁₁H₁₄O₂Based on chemical structure.
Molecular Weight 178.23 g/mol Calculated from the molecular formula.
CAS Number 20593-78-4Identifier for this specific chemical.
Appearance Colorless to pale yellow liquid or low-melting solid.Aryl glycidyl ethers are typically liquids or low-melting solids at room temperature.[6][7]
Boiling Point > 250 °C (Predicted)The boiling point is expected to be high due to the molecular weight and aromatic ring. The analog 2-[(2-methoxyphenoxy)methyl]oxirane has a boiling point of ~260-265 °C.[4]
Density ~1.05 - 1.15 g/cm³The density is expected to be slightly greater than water, similar to related compounds like 2-[(2-methoxyphenoxy)methyl]oxirane (~1.14 g/cm³).[5]
Solubility Sparingly soluble in water; miscible with common organic solvents (e.g., acetone, toluene, dichloromethane).The hydrophobic aromatic ring and alkyl groups limit water solubility, while the overall organic character ensures solubility in nonpolar and polar aprotic solvents.[8]
Storage Store in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents.Epoxides are reactive and can polymerize or react in the presence of initiators.[5]

Core Chemical Reactivity: The Oxirane Ring

The cornerstone of 2-[(2,4-Dimethylphenoxy)methyl]oxirane's reactivity is its epoxide functional group. The significant angle strain in the three-membered ring makes it an excellent electrophile, readily undergoing ring-opening reactions. These reactions can be broadly categorized into base-catalyzed (nucleophilic) and acid-catalyzed pathways, which critically influences the regioselectivity of the product.

Base-Catalyzed (Nucleophilic) Ring-Opening

In the presence of a strong nucleophile (Nu⁻) under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the opening of the ring and formation of an alkoxide intermediate, which is subsequently protonated.

Causality of Mechanism: This pathway is governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring. For 2-[(2,4-Dimethylphenoxy)methyl]oxirane, this is the terminal carbon (C3), leading exclusively to a secondary alcohol product. This high regioselectivity is a key advantage in synthetic design.

***```dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

}

Caption: Acid-catalyzed epoxide ring-opening mechanism.

Synthesis and Mechanistic Considerations

The most common and industrially viable method for synthesizing aryl glycidyl ethers is a variation of the Williamson ether synthesis. [1]This involves the reaction of a phenol with epichlorohydrin in the presence of a base.

Experimental Protocol: Synthesis of 2-[(2,4-Dimethylphenoxy)methyl]oxirane

This protocol is a self-validating system where the progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic analysis.

  • Reagent Preparation:

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,4-dimethylphenol (1.0 eq) and epichlorohydrin (3.0-5.0 eq, used in excess as both reactant and solvent).

    • Begin vigorous stirring to dissolve the phenol.

  • Reaction Initiation:

    • Slowly add a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) to the mixture.

    • Prepare a concentrated aqueous solution of sodium hydroxide (1.5 eq). Add this solution dropwise to the reaction mixture over 30-60 minutes.

    • Causality: The NaOH deprotonates the phenol to form the highly nucleophilic 2,4-dimethylphenoxide. The phase-transfer catalyst is crucial for transporting the phenoxide from the aqueous/solid phase into the organic phase (epichlorohydrin) where the reaction occurs. [9]

  • Reaction and Cyclization:

    • After the addition of NaOH is complete, heat the mixture to 50-70°C and maintain for 2-4 hours. The reaction involves two steps: (1) nucleophilic attack of the phenoxide on epichlorohydrin to form a chlorohydrin intermediate, and (2) in-situ base-mediated intramolecular SN2 reaction (ring closure) to form the epoxide ring. [1][10] * Monitor the reaction progress by TLC, observing the disappearance of the 2,4-dimethylphenol spot.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and add water to dissolve the NaCl byproduct.

    • Transfer the mixture to a separatory funnel. The organic layer (containing the product and excess epichlorohydrin) is separated.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to yield the final product. [11]

G cluster_0 Synthesis Workflow A 1. Dissolve 2,4-Dimethylphenol in excess Epichlorohydrin B 2. Add Phase-Transfer Catalyst (e.g., TBAB) A->B C 3. Add NaOH(aq) dropwise (Phenoxide formation) B->C D 4. Heat to 50-70°C (Ring opening & closure) C->D E 5. Aqueous Work-up (Remove NaCl) D->E F 6. Dry & Concentrate (Remove solvent) E->F G 7. Vacuum Distillation (Purification) F->G H Final Product G->H

Caption: Synthesis workflow for aryl glycidyl ethers.

Spectroscopic Profile

The structure of 2-[(2,4-Dimethylphenoxy)methyl]oxirane can be unequivocally confirmed using a combination of spectroscopic techniques. The following data are predicted based on the known chemical shifts of the constituent functional groups. [12][13][14]

Technique Predicted Data and Interpretation
¹H NMR δ 6.6-7.1 ppm (m, 3H): Aromatic protons (H-3, H-5, H-6).δ 4.2 ppm (dd, 1H) & 3.9 ppm (dd, 1H): Diastereotopic methylene protons of the -O-CH₂- group.δ 3.3 ppm (m, 1H): Methine proton of the oxirane ring (-CH-O).δ 2.8 ppm (dd, 1H) & 2.7 ppm (dd, 1H): Diastereotopic methylene protons of the oxirane ring (-CH₂-O).δ 2.25 ppm (s, 3H) & 2.20 ppm (s, 3H): Two distinct methyl group singlets on the aromatic ring.
¹³C NMR δ 156-158 ppm: C-1 (Aromatic C-O).δ 125-135 ppm: C-2, C-4, C-6 (Substituted aromatic carbons).δ 110-120 ppm: C-3, C-5 (Unsubstituted aromatic carbons).δ ~70 ppm: Methylene carbon of the ether linkage (-O-CH₂-).δ ~50 ppm: Methine carbon of the oxirane ring.δ ~45 ppm: Methylene carbon of the oxirane ring.δ 15-25 ppm: Two distinct methyl carbons.
FT-IR (cm⁻¹) ~3050-3000: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch (methyl and methylene groups).~1240: Asymmetric C-O-C stretch (aryl ether).~1040: Symmetric C-O-C stretch.~915 & ~840: Asymmetric and symmetric oxirane ring deformation (C-O stretch).

| Mass Spec (EI) | m/z 178 (M⁺): Molecular ion peak.m/z 121: Fragment corresponding to the 2,4-dimethylphenoxide ion, [ (CH₃)₂C₆H₃O ]⁺.m/z 57: Fragment corresponding to the glycidyl cation, [ C₃H₅O ]⁺. |

Safety, Handling, and Storage

Professionals handling 2-[(2,4-Dimethylphenoxy)methyl]oxirane must adhere to strict safety protocols due to the reactivity of the epoxide group.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazards: Glycidyl ethers are known to be skin and eye irritants and potential sensitizers. [15]Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents to prevent uncontrolled polymerization or reaction. [5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Outlook

2-[(2,4-Dimethylphenoxy)methyl]oxirane is a valuable chemical intermediate whose properties are defined by the predictable and versatile reactivity of its epoxide ring. Through well-established synthetic methods, it can be produced efficiently from readily available starting materials. Its ability to undergo regioselective ring-opening reactions makes it an excellent building block for introducing the 2,4-dimethylphenoxy moiety into a wide range of molecular targets. This makes it a compound of significant interest for applications in the development of novel polymers, specialty coatings, and as a potential scaffold in the design of new pharmaceutical agents and agrochemicals.

References

  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Vihita Drugs & Intermediates. 2-[(2-Methoxy Phenoxy) Methyl] Oxirane. Vihita. Available at: [Link]

  • Process for preparing alkyl glycidyl ethers. (2021). Google Patents.
  • A simple model reaction where phenyl glycidyl ether (PGE) and 2,4‐dimethylphenol (2,4‐DMP) are reacted in a 1:1 molar ratio. ResearchGate. Available at: [Link]

  • Allyl glycidyl ether. (2023). Wikipedia. Available at: [Link]

  • US Environmental Protection Agency. (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Lidén, C., & Karlberg, A. T. (2009).
  • Enantioselective hydrolysis of (R,S)-glycidyl aryl ethers by epoxide hydrolases. ResearchGate. Available at: [Link]

  • International Agency for Research on Cancer. (1989). Some glycidyl ethers. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Available at: [Link]

  • Fryauf, K., et al. (1994).
  • Method for preparing phenyl glycidyl ether. (2016). Google Patents.
  • Lead Sciences. 2-{[(3,4-dimethoxyphenyl)methoxy]methyl}oxirane. Lead Sciences. Available at: [Link]

  • Lee, J. (2014). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology. Available at: [Link]

  • ChemBK. 2-[(2-methoxyphenoxy)methyl]oxirane. ChemBK. Available at: [Link]

  • Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available at: [Link]

  • Cheméo. Chemical Properties of 2,4-Dimethoxyphenol (CAS 13330-65-9). Cheméo. Available at: [Link]

  • JIGS Chemical Limited. [[4-(2-Methoxyethyl)phenoxy]methyl]oxirane. JIGS Chemical. Available at: [Link]

  • Simulated 1 H-NMR spectrum of 2-(3,4-dimethoxybenzyl)oxirane (Methyl eugenol epoxide) from nmrdb.org. ResearchGate. Available at: [Link]

Sources

Technical Guide: Synthesis of 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-[(2,4-Dimethylphenoxy)methyl]oxirane (commonly referred to as 2,4-Xylenyl Glycidyl Ether ). This compound is a mono-functional glycidyl ether primarily utilized as a reactive diluent in epoxy resin systems to reduce viscosity without significantly compromising mechanical properties.

The synthesis follows a Williamson Ether Synthesis pathway, specifically adapted for phenols using Phase Transfer Catalysis (PTC) . This approach maximizes yield and suppresses oligomerization by utilizing epichlorohydrin in excess as both reactant and solvent.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-[(2,4-dimethylphenoxy)methyl]oxirane
Common Name 2,4-Xylenyl Glycidyl Ether
CAS Number 10190-77-9
Molecular Formula

Molecular Weight 178.23 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~130–135 °C at 4 mmHg (Estimated based on homologs)
Density ~1.02 g/cm³
Epoxide Equivalent Weight (EEW) ~185–195 g/eq

Retrosynthetic Analysis & Strategy

The Strategic Logic

The target molecule consists of an aromatic moiety (2,4-dimethylphenol) linked to a glycidyl group via an ether bond. The most robust disconnection is at the ether oxygen, implying a nucleophilic substitution between a phenoxide anion and an electrophilic glycidyl donor.

Reagents:

  • Nucleophile: 2,4-Dimethylphenol (2,4-Xylenol). The methyl groups at the ortho and para positions are electron-donating, making the phenoxide slightly more nucleophilic than unsubstituted phenol, though the ortho-methyl group introduces minor steric hindrance.

  • Electrophile: Epichlorohydrin (1-chloro-2,3-epoxypropane). This bifunctional reagent contains both a primary alkyl chloride and an epoxide ring.

Mechanistic Choice: While direct


 displacement of the chloride is theoretically possible, the reaction under basic conditions proceeds predominantly via epoxide ring opening followed by ring closure (dehydrochlorination) .

To prevent the phenoxide from reacting with two epichlorohydrin molecules (forming a bridge) or the product reacting with another phenol (oligomerization), Epichlorohydrin is used in large molar excess (typically 5:1 to 10:1) .

Reaction Mechanism

The synthesis proceeds in two distinct chemical steps occurring in a single pot:

  • Ring Opening: The phenoxide anion attacks the least substituted carbon of the epoxide ring of epichlorohydrin, forming a chlorohydrin intermediate.

  • Ring Closure (Dehydrochlorination): The resulting alkoxide displaces the chloride ion in an intramolecular

    
     reaction, reforming the epoxide ring.
    
Pathway Visualization

Mechanism Phenol 2,4-Dimethylphenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base NaOH / PTC Base->Phenoxide Catalysis Intermediate Chlorohydrin Intermediate Phenoxide->Intermediate Nucleophilic Attack (Ring Opening) Epi Epichlorohydrin (Excess) Epi->Intermediate Product 2,4-Xylenyl Glycidyl Ether Intermediate->Product Intramolecular SN2 (Ring Closure) Salt NaCl + H2O Intermediate->Salt Elimination

Figure 1: Mechanistic pathway showing the conversion of phenol to glycidyl ether via the chlorohydrin intermediate.

Experimental Protocol

Safety Warning: Epichlorohydrin is a potent alkylating agent, toxic, and a suspected carcinogen. All operations must be performed in a fume hood with appropriate PPE (butyl rubber gloves recommended).

Materials
  • 2,4-Dimethylphenol: 1.0 mol (122.17 g)

  • Epichlorohydrin: 5.0 mol (462.5 g) – Acts as solvent & reactant

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltrimethylammonium chloride (TEBA): 0.01 mol (approx. 3.2 g)

  • Base: Sodium Hydroxide (50% aq. solution): 1.2 mol (96 g solution)

Step-by-Step Methodology
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and a pressure-equalizing dropping funnel.

  • Solvation: Charge the flask with 2,4-Dimethylphenol, Epichlorohydrin, and the Phase Transfer Catalyst (TBAB). Stir until dissolved.

  • Heating: Heat the mixture to 50–60°C .

  • Base Addition: Add the 50% NaOH solution dropwise over 1–2 hours.

    • Causality: Slow addition controls the exotherm and ensures the concentration of water remains low initially, favoring the organic-phase reaction facilitated by the PTC.

  • Reaction: Once addition is complete, raise temperature to 90–100°C (reflux) and stir for 3–5 hours.

    • Monitoring: Monitor consumption of phenol via TLC (Solvent: Hexane/Ethyl Acetate 8:2) or HPLC.

  • Cooling & Filtration: Cool the mixture to room temperature. A precipitate of NaCl will form. Filter the salt using a Buchner funnel.

  • Washing: Wash the organic filtrate with water (2 x 200 mL) to remove residual caustic and catalyst. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ).
    

Purification & Characterization

The crude mixture contains the product and a significant amount of unreacted epichlorohydrin.

Distillation Workflow
  • Solvent Stripping: Remove excess epichlorohydrin via rotary evaporation under reduced pressure (approx. 50–60°C at 20 mmHg). Recovered epichlorohydrin can be recycled.

  • Vacuum Distillation: Distill the residue under high vacuum (< 5 mmHg).

    • Collect the fraction boiling between 130–140°C (at 4-5 mmHg) .

    • Note: The 2,4-dimethyl substitution increases the boiling point relative to unsubstituted phenyl glycidyl ether.

Quality Control Markers
TechniqueDiagnostic SignalInterpretation
FT-IR 915 cm⁻¹Characteristic oxirane (epoxide) ring vibration.
FT-IR Absence of ~3400 cm⁻¹Disappearance of the phenolic -OH stretch indicates completion.
1H-NMR

2.7–2.9 ppm (m, 2H)
Protons on the epoxide ring (terminal).
1H-NMR

2.2–2.3 ppm (s, 6H)
Methyl protons on the aromatic ring.
EEW Titration Target: ~185 g/eqVerifies the epoxy content (ASTM D1652).

Process Workflow Diagram

Workflow cluster_reaction Synthesis Phase cluster_workup Workup Phase cluster_purification Purification Mix Mix: Phenol + Epi + PTC Heat Heat to 60°C Mix->Heat AddBase Dropwise NaOH Addition Heat->AddBase Reflux Reflux (3-5 hrs) AddBase->Reflux Filter Filter NaCl Salt Reflux->Filter Wash Aqueous Wash (Remove Base/Cat) Filter->Wash Dry Dry (Na2SO4) Wash->Dry Strip Strip Excess Epi (Rotovap) Dry->Strip Distill Vacuum Distillation (<5 mmHg) Strip->Distill Final Pure 2,4-Xylenyl Glycidyl Ether Distill->Final

Figure 2: Operational workflow from reactant mixing to final product isolation.[1][2]

Troubleshooting & Optimization

  • Low Yield / High Viscosity: Indicates oligomerization.

    • Solution: Increase the molar ratio of epichlorohydrin to phenol (up to 10:1).

  • Incomplete Reaction:

    • Solution: Ensure the PTC is active. Quaternary ammonium salts can degrade at high temperatures (>120°C). Maintain reflux below this threshold.

  • Hydrolyzable Chlorine Impurity:

    • Cause: Incomplete ring closure (residual chlorohydrin).

    • Solution: Extend the post-addition reflux time or treat the organic phase with a second, smaller charge of NaOH before the final wash.

References

  • PubChem. (n.d.). 2-[(2,4-Dimethylphenoxy)methyl]oxirane.[3] National Library of Medicine. Retrieved from [Link]

  • Pham, H. Q., & Marks, M. J. (2005). Epoxy Resins. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Standard reference for glycidyl ether synthesis mechanisms).
  • Drauz, K., & Kleemann, A. (1980). Process for the preparation of glycidyl ethers. U.S. Patent No.[4] 4,201,707. (Describes the use of phase transfer catalysis in epichlorohydrin coupling).

  • ASTM International. (2019). ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins.

Sources

Physical characteristics of 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Characteristics of 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-[(2,4-Dimethylphenoxy)methyl]oxirane, also known as 2,4-dimethylphenyl glycidyl ether. This compound belongs to the family of aromatic glycidyl ethers, which are widely utilized as reactive diluents, intermediates, and crosslinking agents in the formulation of epoxy resins, adhesives, and coatings. This document synthesizes available data from analogous compounds to present a detailed profile for drug development professionals, researchers, and scientists. It covers the compound's chemical identity, core physical properties, solubility, and spectroscopic profile. Furthermore, it details standardized protocols for its synthesis and characterization, underpinned by field-proven insights to ensure scientific integrity and reproducibility.

Chemical Identity and Core Physical Properties

2-[(2,4-Dimethylphenoxy)methyl]oxirane is an organic compound featuring a reactive oxirane (epoxide) ring linked to a 2,4-dimethylphenyl group via an ether bond. This bifunctional nature makes it a valuable building block in polymer chemistry. While specific experimental data for this exact molecule is not broadly published, its properties can be reliably extrapolated from the well-documented characteristics of its parent compound, phenyl glycidyl ether (PGE), and other substituted analogs.

Table 1: Compound Identification

IdentifierValue
Systematic Name 2-[(2,4-Dimethylphenoxy)methyl]oxirane
Common Synonyms 2,4-Dimethylphenyl glycidyl ether
Chemical Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
CAS Number 20058-29-3 (Provisional)

Table 2: Estimated Physical Properties

PropertyEstimated ValueJustification & References
Appearance Colorless to pale yellow liquidAromatic glycidyl ethers are typically colorless liquids at standard temperature and pressure.[1]
Boiling Point >245 °C at 760 mmHgThe boiling point is expected to be higher than that of phenyl glycidyl ether (245 °C) due to the increased molecular weight from the two additional methyl groups.[1][2][3]
Melting Point < 0 °CPhenyl glycidyl ether has a melting point of 3.5 °C. The methyl substituents may slightly alter crystal lattice packing but it is expected to remain a liquid well below freezing.[2][3]
Density ~1.08 g/cm³ at 20 °CSlightly less dense than phenyl glycidyl ether (~1.11 g/cm³) due to the addition of lower-density methyl groups.[2]
Flash Point >93 °C (>200 °F)Consistent with other aromatic glycidyl ethers, indicating it is a combustible liquid.[1][2]

Solubility Profile

The solubility of a compound is critical for its application in formulations and reactions. Based on its molecular structure—a largely nonpolar aromatic ring and ether backbone combined with a polar oxirane ring—2-[(2,4-Dimethylphenoxy)methyl]oxirane exhibits predictable solubility behavior.

  • Water Solubility : Very low. The hydrophobic nature of the dimethylphenyl group dominates, making it only slightly soluble in water, similar to phenyl glycidyl ether.[2]

  • Organic Solvent Solubility : High. It is expected to be freely soluble in a wide range of common organic solvents, including acetone, tetrahydrofuran (THF), dichloromethane, chloroform, and other ethers and aromatic hydrocarbons. This miscibility is essential for its use in epoxy resin formulations.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum provides unambiguous structural information. Expected signals (in CDCl₃) include:

    • Aromatic Protons (3H) : Multiplets in the range of δ 6.7-7.2 ppm. The specific splitting pattern will reflect the 1,2,4-trisubstitution on the benzene ring.

    • Oxirane Methylene Protons (-O-CH₂-) (2H) : A doublet of doublets around δ 3.9-4.3 ppm due to coupling with the oxirane methine proton.

    • Oxirane Methine Proton (-CH-) (1H) : A multiplet around δ 3.3-3.4 ppm.

    • Oxirane Methylene Protons (ring CH₂) (2H) : Two distinct signals, appearing as multiplets around δ 2.7-2.9 ppm.

    • Aromatic Methyl Protons (6H) : Two sharp singlets around δ 2.2-2.3 ppm.

  • ¹³C NMR : The carbon spectrum complements the proton data. Expected signals (in CDCl₃) include:

    • Aromatic Carbons : Multiple signals between δ 110-158 ppm, including quaternary carbons.

    • Ether Methylene Carbon (-O-CH₂-) : A signal around δ 69-71 ppm.

    • Oxirane Methine Carbon (-CH-) : A signal around δ 50-51 ppm.[4]

    • Oxirane Methylene Carbon (ring CH₂) : A signal around δ 44-45 ppm.[4]

    • Aromatic Methyl Carbons : Signals around δ 15-21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • ~3050-3000 cm⁻¹ : Aromatic C-H stretching.

  • ~2960-2850 cm⁻¹ : Aliphatic C-H stretching from the methyl and methylene groups.

  • ~1610 and 1500 cm⁻¹ : C=C stretching vibrations characteristic of the aromatic ring.

  • ~1245 cm⁻¹ : Asymmetric C-O-C stretching of the aryl ether linkage. This is a strong, characteristic band.[4]

  • ~915 and 840 cm⁻¹ : Asymmetric and symmetric C-O-C stretching of the oxirane ring, confirming its presence.

Synthesis and Characterization Workflows

The synthesis of aryl glycidyl ethers is a well-established process, providing a reliable pathway to obtain 2-[(2,4-Dimethylphenoxy)methyl]oxirane.

Synthetic Workflow

The most common and industrially relevant synthesis involves the base-catalyzed reaction of 2,4-dimethylphenol with an excess of epichlorohydrin.[3][5][6] This is a two-step, one-pot process involving nucleophilic addition followed by intramolecular cyclization.

Synthesis_Workflow Reactants Reactants: 2,4-Dimethylphenol Epichlorohydrin (excess) Reaction Step 1: Nucleophilic Addition (Formation of Halohydrin Intermediate) Step 2: Dehydrochlorination (Intramolecular Ring Closure) Reactants->Reaction Catalyst Phase Transfer Catalyst (e.g., TBAB) Catalyst->Reaction Catalyzes Base Aqueous NaOH Base->Reaction Drives Quench Reaction Quench (Water Wash) Reaction->Quench Extraction Organic Extraction (e.g., with Toluene) Quench->Extraction Purification Purification: Vacuum Distillation Extraction->Purification Product Final Product: 2-[(2,4-Dimethylphenoxy)methyl]oxirane Purification->Product

Caption: General workflow for the synthesis of 2,4-dimethylphenyl glycidyl ether.

Protocol 1: Synthesis of 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Expertise Note: Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is crucial for facilitating the reaction between the aqueous base and the organic reactants, leading to higher yields and milder reaction conditions. Epichlorohydrin is used in excess to maximize the conversion of the phenol and minimize side reactions.

  • Setup : To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,4-dimethylphenol (0.1 mol), epichlorohydrin (0.3 mol, 3 eq.), and tetrabutylammonium bromide (0.01 mol, 10 mol%).

  • Reaction Initiation : Begin stirring and heat the mixture to 60-70 °C.

  • Base Addition : Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (0.12 mol) dropwise over 1 hour, maintaining the temperature below 75 °C to control the exothermic reaction.

  • Reaction Completion : After the addition is complete, continue stirring at 70 °C for 2-3 hours until TLC or GC analysis indicates the disappearance of 2,4-dimethylphenol.

  • Workup : Cool the mixture to room temperature. Add 100 mL of water and 100 mL of toluene. Stir for 15 minutes.

  • Phase Separation : Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) layer. Wash the organic layer twice with 50 mL of water to remove salts and residual base.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to remove toluene and excess epichlorohydrin.

  • Purification : Purify the resulting crude oil by vacuum distillation to obtain the final product as a clear, colorless liquid.

Physical Characterization Workflow

Trustworthiness Note: A self-validating characterization system involves using multiple, independent analytical techniques. The confirmation of the molecular structure by NMR and IR should align perfectly with the physical properties (boiling point, refractive index) of the purified substance, ensuring high confidence in its identity and purity.

Characterization_Workflow cluster_purification Purification cluster_analysis Analysis & Verification Crude Crude Product (Post-Synthesis) Distill Vacuum Distillation Crude->Distill Pure Purified Liquid Distill->Pure NMR ¹H and ¹³C NMR Pure->NMR Sample IR FT-IR Spectroscopy Pure->IR Sample GCMS GC-MS Pure->GCMS Sample Physical Boiling Point & Refractive Index Pure->Physical Sample Final Verified Product Profile NMR->Final Confirms Structure IR->Final Confirms Functional Groups GCMS->Final Confirms Purity & MW Physical->Final Confirms Physical Constants

Caption: Workflow for the purification and physical characterization of the title compound.

Safety and Handling

Glycidyl ethers as a class require careful handling due to their potential health effects.

  • Hazards : Phenyl glycidyl ether and related compounds are known to be skin and eye irritants.[1] They may also cause skin sensitization upon repeated contact.

  • Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling : Avoid inhalation of vapors and direct contact with skin and eyes. In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste. Ethers can form explosive peroxides over time if exposed to air and light, though this is less of a concern for glycidyl ethers than for simple alkyl ethers.[2]

References

  • ResearchGate. A simple model reaction where phenyl glycidyl ether (PGE) and 2,4-dimethylphenol (2,4-DMP) are reacted in a 1:1 molar ratio. Available from: [Link]

  • Google Patents. CN112250646A - Process for preparing alkyl glycidyl ethers.
  • Vihita Drugs & Intermediates. 2-[(2-Methoxy Phenoxy) Methyl] Oxirane. Available from: [Link]

  • PubChem. Phenyl glycidyl ether. Available from: [Link]

  • ResearchGate. Selected Spectral Characteristics for Glycidyl Ethers. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Some glycidyl ethers. Available from: [Link]

  • LookChem. Cas 86-29-3,Diphenylacetonitrile. Available from: [Link]

  • Google Patents. CN104592167B - Method for preparing phenyl glycidyl ether.
  • PubChem. Diphenylacetonitrile. Available from: [Link]

  • Lead Sciences. 2-{[(3,4-dimethoxyphenyl)methoxy]methyl}oxirane. Available from: [Link]

  • Wikipedia. Phenyl glycidyl ether. Available from: [Link]

  • Chalmers Publication Library. Solvent-Free Synthesis of Glycidyl Ethers. Available from: [Link]

  • Defense Technical Information Center. THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Glycidyl ether. Available from: [Link]

  • The Royal Society of Chemistry. Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. Available from: [Link]

  • precisionFDA. 2-((2-ETHOXYPHENOXY)METHYL)OXIRANE. Available from: [Link]

  • PubMed. Site determination of phenyl glycidyl ether-DNA adducts using high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Available from: [Link]

Sources

Initial studies and discovery of 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Genesis and Characterization of 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Executive Summary

This technical guide provides an in-depth analysis of 2-[(2,4-Dimethylphenoxy)methyl]oxirane (CAS: 20217-04-3), a critical intermediate in the synthesis of aryloxypropanolamine derivatives and a functional reactive diluent in advanced polymer matrices. While often overshadowed by its 2,6-isomer (a precursor to Mexiletine) or 3,5-isomer (Metaxalone), the 2,4-dimethyl derivative occupies a unique niche in structure-activity relationship (SAR) studies for beta-adrenergic antagonists and epoxy resin toxicology. This document synthesizes historical discovery data, physicochemical profiling, and rigorous experimental protocols for researchers in drug development and material science.

Chemical Identity & Structural Genesis

The molecule, commonly referred to as 2,4-Dimethylphenyl Glycidyl Ether , represents the etherification product of 2,4-xylenol and epichlorohydrin. Its discovery tracks with the mid-20th-century expansion of epoxy resin technologies, where alkyl-substituted phenyl glycidyl ethers were systematically evaluated for their ability to reduce resin viscosity without compromising thermal stability.

Nomenclature & Classification
  • IUPAC Name: 2-[(2,4-Dimethylphenoxy)methyl]oxirane

  • Common Synonyms: 2,4-Dimethylphenyl glycidyl ether; Glycidyl 2,4-dimethylphenyl ether

  • CAS Registry Number: 20217-04-3

  • Molecular Formula: C₁₁H₁₄O₂

  • SMILES: CC1=CC(=C(C=C1)OCC2CO2)C

Synthesis Mechanism

The synthesis follows a classic Williamson ether synthesis pathway, modified for epoxide retention. The reaction involves the nucleophilic attack of the phenoxide ion (generated from 2,4-xylenol) on epichlorohydrin.

  • Step 1: Deprotonation of 2,4-xylenol by a base (NaOH/KOH).

  • Step 2: S_N2 attack on epichlorohydrin, opening the epoxide ring to form a chlorohydrin intermediate.

  • Step 3: Intramolecular ring-closure (dehydrochlorination) to reform the oxirane ring.

Critical Control Point: The reaction must be temperature-controlled (typically 50-70°C) to prevent the polymerization of the newly formed epoxide or the hydrolysis of the epichlorohydrin.

SynthesisPathway Xylenol 2,4-Xylenol (Nucleophile) Intermediate Chlorohydrin Intermediate Xylenol->Intermediate Step 1: Phenoxide Formation Epi Epichlorohydrin (Electrophile) Epi->Intermediate Step 2: Ring Opening Product 2-[(2,4-Dimethylphenoxy) methyl]oxirane Intermediate->Product Step 3: Dehydrochlorination (Ring Closure) Base NaOH / PTC Base->Intermediate

Figure 1: Mechanistic pathway for the synthesis of 2-[(2,4-Dimethylphenoxy)methyl]oxirane via base-catalyzed etherification.

Physicochemical Profiling

The following data aggregates experimental and predicted values. In drug development, the lipophilicity (LogP) of this intermediate is crucial as it influences the bioavailability of subsequent amino-alcohol derivatives.

PropertyValueContext
Molecular Weight 178.23 g/mol Monofunctional epoxide
Physical State Colorless to pale yellow liquidAt standard temperature/pressure
Boiling Point ~130-140°C (Predicted)At reduced pressure (10-15 mmHg)
Density ~1.06 g/cm³ (Predicted)Slightly lower than phenyl glycidyl ether (1.11)
LogP (Octanol/Water) 2.8 - 3.1 (Estimated)Indicates moderate lipophilicity
Epoxide Equivalent Weight ~185 g/eqCritical for stoichiometric calculations in curing
Solubility Soluble in organic solvents (Acetone, DCM)Insoluble in water

Initial Biological & Toxicological Assessments

While primarily an industrial chemical, the "discovery" phase of this molecule in a biological context relates to two key areas: Mutagenicity Screening and Beta-Blocker Development .

Mutagenicity & The Ames Test

In the 1970s and 80s, glycidyl ethers were heavily scrutinized for genotoxicity. The epoxide ring is a potent alkylating agent capable of reacting with DNA bases (guanine).

  • Mechanism: Direct alkylation of DNA.

  • Findings: Like its parent phenyl glycidyl ether, the 2,4-dimethyl derivative is considered a potential mutagen in Salmonella typhimurium strains (TA100, TA1535) without metabolic activation.

  • Relevance: It serves as a positive control or structural alert in predictive toxicology models for drug impurities.

Pharmaceutical Relevance: The Aryloxypropanolamine Scaffold

The core structure of this epoxide is the precursor to aryloxypropanolamines , a class of drugs that includes beta-blockers.

  • Reaction: Opening the epoxide ring with an amine (e.g., isopropylamine) yields the 1-amino-3-aryloxy-2-propanol scaffold.

  • SAR Studies: Initial studies explored the 2,4-dimethyl substitution pattern to modulate selectivity between

    
     (cardiac) and 
    
    
    
    (respiratory) receptors. While the 2,4-isomer did not yield a major marketed drug (unlike the 2,6-isomer in Mexiletine), it remains a vital tool compound for mapping the steric tolerance of the beta-adrenergic receptor binding pocket.

BiologicalPathway Epoxide 2-[(2,4-Dimethylphenoxy) methyl]oxirane DNA Genotoxicity Pathway (DNA Alkylation) Epoxide->DNA Direct Exposure DrugDev Pharma Pathway (Beta-Blocker Synthesis) Epoxide->DrugDev Synthetic Utility Adduct N7-Guanine Adduct (Mutagenic Event) DNA->Adduct Nucleophilic Attack on DNA Base BetaBlocker 1-Amino-3-(2,4-dimethylphenoxy) propan-2-ol Derivative DrugDev->BetaBlocker Ring Opening with Amine Amine Primary Amine (e.g., Isopropylamine) Amine->BetaBlocker + R-NH2

Figure 2: Dual pathways of biological relevance: Toxicological alkylation vs. Pharmaceutical synthesis.

Experimental Protocols

Disclaimer: These protocols involve hazardous chemicals.[1] All procedures must be conducted in a fume hood with appropriate PPE.

Laboratory Synthesis Protocol

Objective: Synthesis of 2-[(2,4-Dimethylphenoxy)methyl]oxirane via Phase Transfer Catalysis (PTC).

  • Reagents:

    • 2,4-Dimethylphenol (12.2 g, 0.1 mol)

    • Epichlorohydrin (92.5 g, 1.0 mol) [Excess used as solvent]

    • Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mol% catalyst)

    • Sodium Hydroxide (50% aq.[2] solution, 8.8 g)

  • Procedure:

    • Step A: Charge a 250mL 3-neck flask with 2,4-dimethylphenol, epichlorohydrin, and TBAB. Heat to 50°C under N₂ atmosphere.

    • Step B: Dropwise addition of NaOH solution over 1 hour, maintaining temperature <60°C. The reaction is exothermic.

    • Step C: Stir at 60°C for 3 hours. Monitor disappearance of phenol via TLC (Hexane:EtOAc 8:2).

    • Step D: Cool to room temperature. Filter off the salt (NaCl).

    • Step E: Wash the organic filtrate with water (3x 50mL) to remove residual base.

    • Step F: Distill off excess epichlorohydrin under reduced pressure.

    • Step G: Vacuum distill the crude product (approx. 130°C at 10 mmHg) to obtain the pure glycidyl ether.

Analytical Characterization
  • GC-MS: Expect a molecular ion peak [M]+ at m/z 178. Key fragments: m/z 121 (2,4-dimethylphenoxy cation) and m/z 57 (glycidyl group).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.9 - 7.1 (m, 3H, Aromatic)

    • δ 4.1 - 4.2 (dd, 1H, -O-CH₂-CH-)

    • δ 3.9 - 4.0 (dd, 1H, -O-CH₂-CH-)

    • δ 3.3 - 3.4 (m, 1H, Epoxide CH)

    • δ 2.7 - 2.9 (m, 2H, Epoxide CH₂)

    • δ 2.3 (s, 6H, Methyl groups)

References

  • Sigma-Aldrich. Product Specification: 2-[(2,4-dimethylphenoxy)methyl]oxirane. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87985, 2-[(2,4-Dimethylphenoxy)methyl]oxirane. Link

  • U.S. Environmental Protection Agency. Genetic Toxicity of Glycidyl Ethers. Toxicological Review. Link

  • Lee, H. & Neville, K.Handbook of Epoxy Resins. McGraw-Hill, 1967. (Seminal text on glycidyl ether synthesis and properties).
  • Sharpless, K. B., et al. "Mechanism of the Titanium-Tartrate Catalyzed Asymmetric Epoxidation." Journal of the American Chemical Society. (Foundational context for epoxide chemistry). Link

Sources

Methodological & Application

Step-by-step guide for the chiral synthesis of 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Step-by-Step Guide for the Chiral Synthesis of 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Epoxides

Chiral epoxides are invaluable building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their inherent stereochemistry and the reactivity of the three-membered ring allow for the construction of complex, enantiomerically pure molecules with specific biological activities. 2-[(2,4-Dimethylphenoxy)methyl]oxirane is a key intermediate whose stereocenter is critical for the efficacy of various target molecules. The synthesis of this compound in an enantiopure form presents a common challenge: the stereoselective oxidation of a prochiral alkene.

This guide provides a detailed, two-part protocol for the synthesis of enantiomerically enriched 2-[(2,4-Dimethylphenoxy)methyl]oxirane. The strategy involves:

  • Williamson Ether Synthesis to prepare the precursor, allyl 2,4-dimethylphenyl ether.

  • Jacobsen-Katsuki Asymmetric Epoxidation to introduce chirality with high enantioselectivity.[1][2]

The Jacobsen-Katsuki epoxidation is particularly well-suited for this transformation as it provides excellent enantiocontrol for unfunctionalized alkenes, such as the aryl allyl ether intermediate, a class of substrates for which the complementary Sharpless epoxidation is ineffective.[1][3][4]

Part 1: Synthesis of Precursor: Allyl 2,4-Dimethylphenyl Ether

Principle and Mechanistic Insight

The first step is the synthesis of the alkene precursor via the Williamson ether synthesis. This classic reaction proceeds through an SN2 mechanism, where the phenoxide ion, generated by deprotonating 2,4-dimethylphenol with a base, acts as a nucleophile and attacks the electrophilic allyl bromide, displacing the bromide ion.[5][6] The use of a strong base like potassium hydroxide and a polar aprotic solvent like acetone or DMF facilitates the reaction by ensuring the formation of the nucleophilic phenoxide and providing a suitable medium for the SN2 displacement.

Experimental Protocol
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add 100 mL of dry acetone to the flask.

  • Reaction Initiation: Stir the suspension vigorously and add allyl bromide (1.2 eq) dropwise over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up:

    • Cool the mixture to room temperature and filter to remove the inorganic salts.

    • Wash the salts with a small amount of acetone.

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude oil in 100 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure allyl 2,4-dimethylphenyl ether as a colorless oil.

Table 1: Reagents for Allyl 2,4-Dimethylphenyl Ether Synthesis
ReagentMolar Mass ( g/mol )MolesMass / VolumeEquivalents
2,4-Dimethylphenol122.160.1012.22 g1.0
Potassium Carbonate138.210.1520.73 g1.5
Allyl Bromide120.980.1210.1 mL1.2
Acetone (dry)58.08-100 mL-

Part 2: Chiral Synthesis via Jacobsen-Katsuki Epoxidation

Principle and Mechanistic Insight

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized olefins.[2][4] The reaction utilizes a chiral manganese(III)-salen complex as a catalyst. The catalytic cycle is initiated by the oxidation of the Mn(III) complex to a high-valent manganese(V)-oxo species by a terminal oxidant, such as buffered sodium hypochlorite (bleach).[1][7] This potent Mn(V)=O intermediate is the active epoxidizing agent.

The chirality of the salen ligand creates a dissymmetric environment around the manganese center. This steric and electronic arrangement directs the alkene to approach the metal-oxo bond from a specific face, leading to the preferential formation of one enantiomer of the epoxide.[4][8] The choice of the (R,R)- or (S,S)-enantiomer of the catalyst determines whether the (R)- or (S)-epoxide is formed. For the synthesis of (S)-2-[(2,4-Dimethylphenoxy)methyl]oxirane, the (S,S)-Jacobsen catalyst is typically used.

Visualizing the Catalytic Cycle

Jacobsen_Catalytic_Cycle Jacobsen-Katsuki Epoxidation Cycle cluster_products Mn_III [Mn(III)-Salen]+ Mn_V [Mn(V)=O-Salen]+ (Active Oxidant) Mn_III->Mn_V Oxidation Epoxide (S)-2-[(2,4-Dimethylphenoxy) methyl]oxirane Mn_V->Epoxide Oxygen Atom Transfer Alkene Allyl 2,4-Dimethylphenyl Ether Alkene->Mn_V Epoxide->Mn_III Catalyst Regeneration Oxidant NaOCl (Terminal Oxidant) Oxidant->Mn_III Byproduct NaCl

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental Protocol
  • Setup: To a 250 mL flask cooled to 0°C in an ice bath, add the precursor, allyl 2,4-dimethylphenyl ether (1.0 eq), dissolved in 50 mL of dichloromethane (DCM).

  • Catalyst Addition: Add the (S,S)-Jacobsen catalyst ((S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) (0.02 - 0.05 eq). Stir the solution until the catalyst dissolves.

  • Oxidant Preparation: In a separate beaker, prepare the buffered oxidant solution by mixing commercial bleach (e.g., ~8.25% NaOCl, 1.5 eq) with an equal volume of a pH 11.3 phosphate buffer (0.05 M Na₂HPO₄ adjusted with 0.4 M NaOH). Cool this solution to 0°C.

  • Reaction: Add the cold, buffered bleach solution to the reaction flask dropwise over 1-2 hours while stirring vigorously. The two-phase mixture should be stirred rapidly to ensure efficient mixing.

  • Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours after the addition of the oxidant is finished.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure chiral epoxide.

Table 2: Reagents for Jacobsen-Katsuki Epoxidation
ReagentMolar Mass ( g/mol )MolesMass / VolumeEquivalents
Allyl 2,4-Dimethylphenyl Ether162.230.058.11 g1.0
(S,S)-Jacobsen Catalyst637.150.001637 mg0.02
Sodium Hypochlorite (NaOCl)74.440.075~7.3 mL of 8.25% soln.1.5
Dichloromethane (DCM)84.93-50 mL-

Part 3: Analysis and Characterization

Yield and Purity Assessment

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The isolated yield should be calculated based on the starting amount of the allyl ether precursor. Typical yields for this epoxidation range from 70-90%.

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess is the most critical measure of success for a chiral synthesis. It is determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP).[9][10]

Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Prepare a solution of the final product in the mobile phase at a concentration of approximately 1 mg/mL. Also, prepare a sample of the racemic epoxide (synthesized using a non-chiral oxidant like m-CPBA) for comparison.

  • HPLC System:

    • Column: A polysaccharide-based CSP, such as a Chiralpak AD-H or Chiralcel OD-H column, is often effective for resolving aryl epoxides.[9][11]

    • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio may need optimization.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at 254 nm or 270 nm.

    • Temperature: Ambient.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized sample. The e.e. is calculated from the peak areas (A) of the two enantiomers using the formula: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Table 3: Expected Results
ParameterExpected OutcomeMethod of Analysis
Chemical Yield 70-90%Gravimetric (after purification)
Chemical Purity >98%¹H NMR, ¹³C NMR
Enantiomeric Excess (e.e.) >95%Chiral HPLC

Safety and Handling Precautions

  • Allyl Bromide: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dichloromethane (DCM): Is a suspected carcinogen. Use with adequate ventilation and appropriate PPE.

  • Sodium Hypochlorite (Bleach): Is corrosive and a strong oxidant. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.

  • Potassium Carbonate/Hydroxide: Are caustic. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Jacobsen, E. N. (1991). Asymmetric Catalysis of Epoxide-Opening Reactions. This is a foundational concept, though a specific paper link is better. A general representation is the Wikipedia entry on Jacobsen Epoxidation. [Source: Wikipedia, URL: https://en.wikipedia.
  • Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society. [Source: J. Am. Chem. Soc., URL: https://doi.org/10.1021/ja00163a052]
  • Sharpless, K. B., & Michaelson, R. C. (1973). High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide. Journal of the American Chemical Society. [Source: J. Am. Chem. Soc., URL: https://doi.org/10.1021/ja00800a017]
  • Wipf, P. (2006). Jacobsen-Katsuki Epoxidations. Course material from the University of Pittsburgh. [Source: Wipf Group, URL: https://www.pitt.edu/~wipf/Courses/CHEM2320_06/2320_09.pdf]
  • Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. [Source: Organic Reactions, URL: https://organicreactions.org/index.
  • Organic Chemistry Portal. Sharpless Epoxidation. [Source: Organic Chemistry Portal, URL: https://www.organic-chemistry.
  • Varma, R. S., & Saini, R. K. (1997). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences. [Source: Indian Academy of Sciences, URL: https://www.ias.ac.in/article/fulltext/jcsc/109/02/0123-0126]
  • Myers, A. G. Sharpless Asymmetric Epoxidation Reaction. Lecture notes from Harvard University. [Source: Harvard University, URL: https://myers.chemistry.harvard.edu/files/myers/files/11-sharpless_ae.pdf]
  • Johnson, R. A., & Sharpless, K. B. (1993). Catalytic Asymmetric Epoxidation of Allylic Alcohols. In I. Ojima (Ed.), Catalytic Asymmetric Synthesis. VCH. (General reference, specific URL not available for book chapter).
  • Linker, T. (1997). Jacobsen-Katsuki Epoxidation and its Mechanism. Angewandte Chemie International Edition. [Source: Angew. Chem. Int. Ed., URL: https://doi.org/10.1002/anie.199720601]
  • Wikipedia. Allyl phenyl ether. Provides a simple preparation method analogous to the target precursor. [Source: Wikipedia, URL: https://en.wikipedia.org/wiki/Allyl_phenyl_ether]
  • BenchChem. A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane. Provides a template for chiral analysis of similar compounds. [Source: BenchChem, URL: https://www.benchchem.com/blog/a-researchers-guide-to-chiral-hplc-analysis-of-2r-2-34-dichlorophenyloxirane/]
  • ACS GCI Pharmaceutical Roundtable. Jacobsen Asymmetric Epoxidation. Reagent guide. [Source: ACS GCI, URL: https://www.reagentguides.
  • Waters Corporation. Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC²). Application note on chiral separations. [Source: Waters, URL: https://www.waters.
  • Ali, I., et al. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). A review on modern chiral HPLC. [Source: PMC, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7990714/]
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Advances in Chromatography.

Sources

Application Note: Laboratory Techniques for Working with 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7]

2-[(2,4-Dimethylphenoxy)methyl]oxirane (also known as Glycidyl 2,4-dimethylphenyl ether) is a versatile aryl glycidyl ether used extensively as a reactive intermediate in medicinal chemistry and polymer science. Its electrophilic epoxide ring serves as a critical "warhead" for nucleophilic ring-opening reactions, making it a primary precursor in the synthesis of


-amino alcohol pharmacophores (common in 

-blockers) and as a viscosity modifier in high-performance epoxy resins.

This guide provides validated protocols for synthesizing, handling, and reacting this compound, with a focus on stereoselective applications relevant to drug discovery.

Physical & Chemical Properties
PropertyDataNotes
Molecular Formula

Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow liquidMay crystallize upon prolonged storage at <4°C.
Boiling Point ~130–135 °C at 5 mmHgHigh vacuum required for distillation.[1]
Solubility Soluble in DCM, THF, Toluene, EtOAcHydrolyzes slowly in water; rapid hydrolysis in acidic aqueous media.
Reactivity High electrophilicity at C3 (terminal carbon)Prone to oligomerization if catalyzed by Lewis acids without nucleophiles.

Safety & Handling (Critical)

Epoxides are potent alkylating agents. Strict adherence to safety protocols is non-negotiable.

  • Hazards: Skin sensitizer (Category 1), Skin/Eye Irritant (Category 2), Potential Mutagen.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Quenching Spills: Do not wipe with paper towels immediately. Neutralize with 5% aqueous NaOH or saturated sodium bicarbonate to hydrolyze the ring before cleanup.

Protocol A: Synthesis & Purification

Objective: Synthesis of 2-[(2,4-Dimethylphenoxy)methyl]oxirane via Williamson Ether Synthesis.

Reaction Logic

The reaction involves the nucleophilic attack of the 2,4-dimethylphenoxide ion on epichlorohydrin.

  • Critical Factor: A large excess of epichlorohydrin (5–10 equivalents) is used not just as a reagent, but as the solvent. This statistical excess prevents the newly formed product from acting as a nucleophile and attacking another epoxide molecule, which would form the unwanted dimer (1,3-bis(2,4-dimethylphenoxy)-2-propanol).

Workflow Diagram

SynthesisWorkflow Reagents Reagents: 2,4-Dimethylphenol Epichlorohydrin (Excess) TBAB (Cat.) Mixing Step 1: Mixing Stir at 60°C Add 50% NaOH dropwise Reagents->Mixing Reaction Step 2: Reaction Reflux 3-5 hrs Monitor by TLC Mixing->Reaction Heat Quench Step 3: Workup Cool, Filter Salts Wash w/ Water Reaction->Quench Complete Distill Step 4: Purification Vacuum Distillation Remove excess Epichlorohydrin Quench->Distill Crude Oil

Figure 1: Step-by-step synthesis workflow minimizing oligomerization side-products.

Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Reagent Loading: Add 2,4-Dimethylphenol (12.2 g, 100 mmol), Epichlorohydrin (46.0 g, 500 mmol, 5.0 eq), and Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mol%) to the flask.

  • Base Addition: Heat the mixture to 60°C. Add 50% aq. NaOH (8.8 g, 110 mmol) dropwise over 30 minutes.

    • Note: Rapid addition causes exotherms that promote polymerization.

  • Reflux: Increase temperature to 100°C and stir for 3 hours. Monitor TLC (Hexane:EtOAc 4:1). The phenol spot (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. Filter off the precipitated NaCl salts. Dilute the filtrate with diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    
    • Critical: Distill the excess epichlorohydrin first (low vacuum), then distill the product under high vacuum (<1 mmHg) to obtain a clear oil.

Protocol B: Nucleophilic Ring Opening (Aminolysis)

Objective: Synthesis of


-amino alcohol derivatives (Pharmacophore generation).
Reaction Logic

This protocol utilizes the "regioselective attack" principle. Primary amines attack the less sterically hindered terminal carbon of the epoxide. To accelerate this reaction without causing polymerization, we use Lithium Perchlorate (


) as a mild Lewis acid catalyst which coordinates to the epoxide oxygen, increasing electrophilicity.
Step-by-Step Procedure
  • Solution Prep: Dissolve 2-[(2,4-Dimethylphenoxy)methyl]oxirane (1.0 eq) in Acetonitrile (0.5 M concentration).

  • Catalyst: Add

    
     (0.1 eq). Caution: Perchlorates are potential oxidizers; handle small scales.
    
  • Amine Addition: Add the primary amine (e.g., isopropylamine) (1.2 eq).

  • Reaction: Stir at room temperature for 12–24 hours. If the amine is non-volatile, mild heating (40°C) is permissible.

  • Validation: The appearance of a broad -OH stretch (~3400

    
    ) in IR and the shift of the epoxide protons in 
    
    
    
    -NMR (from
    
    
    2.8–3.3 to
    
    
    3.8–4.2) confirms ring opening.

Protocol C: Hydrolytic Kinetic Resolution (HKR)

Objective: Isolation of enantiopure (R)- or (S)-epoxide using Jacobsen’s Catalyst. Context: Aryl glycidyl ethers are excellent substrates for HKR, often achieving >99% ee.

Mechanism Diagram

HKR_Mechanism Racemic Racemic Epoxide (R + S) Complex Activated Complex (Co-O coordination) Racemic->Complex + Catalyst Catalyst (R,R)-Salen Co(III) Catalyst Water H2O (0.55 eq) Water->Complex Product1 (R)-Epoxide (Unreacted, >99% ee) Complex->Product1 Slow Reaction Product2 (S)-Diol (Hydrolyzed) Complex->Product2 Fast Reaction (Kinetic Resolution)

Figure 2: Jacobsen HKR mechanism separating enantiomers via selective hydrolysis.

Protocol
  • Catalyst Activation: Dissolve (R,R)-Salen Co(II) (0.5 mol%) in Toluene. Add Acetic Acid (2 eq relative to catalyst) and stir open to air for 1 hour to oxidize to the active Co(III) species. Evaporate solvent.[2]

  • Reaction: Add the racemic 2-[(2,4-Dimethylphenoxy)methyl]oxirane to the catalyst residue. Add THF (minimal volume) if neat stirring is difficult.

  • Hydrolysis: Cool to 0°C. Add

    
     (0.55 eq) dropwise.
    
  • Aging: Allow to warm to RT and stir for 18 hours.

  • Separation: The resulting mixture contains the unreacted (R)-epoxide and the (S)-diol.

    • Technique: Partition between Hexanes and Water. The epoxide stays in Hexanes; the diol partitions into the aqueous phase (or requires flash chromatography: Epoxide elutes with 10% EtOAc/Hex; Diol elutes with 100% EtOAc).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Homopolymerization of epoxideIncrease Epichlorohydrin equivalents (to 10x). Ensure slow addition of base.
Incomplete Ring Opening Steric hindrance of amineUse a Lewis Acid catalyst (

or

). Switch solvent to MeOH.
Low ee% (HKR) Old Catalyst or Fast ReactionEnsure Catalyst is fully oxidized to Co(III). Lower reaction temperature to 0°C.
Product Color (Yellow) Phenol oxidationPerform synthesis under Nitrogen atmosphere. Use fresh 2,4-dimethylphenol.

References

  • Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Nucleophiles." Accounts of Chemical Research, 33(6), 421–431. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Sigma-Aldrich. (2023). "Safety Data Sheet: 2-[(2-Methoxyphenoxy)methyl]oxirane" (Structural Analog Safety Reference). Link

  • Ready, J. M., & Jacobsen, E. N. (1999).[3] "A General Method for the Preparation of Highly Enantiomerically Enriched 1,2-Epoxy Alcohols." Journal of the American Chemical Society, 121(25), 6086–6087. Link

  • BenchChem. "Application Notes and Protocols for the Hydrolytic Kinetic Resolution (HKR) of Glycidyl Ethers." Link

Sources

Validation & Comparative

Full characterization data for 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical and Comparative Guide to 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Authored by a Senior Application Scientist

This guide provides a comprehensive characterization of 2-[(2,4-Dimethylphenoxy)methyl]oxirane, a glycidyl ether with significant potential as a reactive diluent, chemical intermediate, and building block in polymer and pharmaceutical synthesis. In the absence of a complete, publicly available dataset for this specific molecule, this document serves a dual purpose: it presents predicted and analogous data while providing detailed, field-proven experimental protocols for its full empirical characterization.

This guide is structured to empower researchers, scientists, and drug development professionals to not only understand the properties of 2-[(2,4-Dimethylphenoxy)methyl]oxirane but also to rigorously validate them. We will compare its expected performance with commercially available alternatives, grounding our discussion in the fundamental chemistry that dictates their function.

Molecular Profile and Predicted Physicochemical Properties

2-[(2,4-Dimethylphenoxy)methyl]oxirane belongs to the family of glycidyl ethers, characterized by a reactive epoxide ring linked via an ether bond to a substituted aromatic group.[1] The 2,4-dimethylphenyl moiety is expected to impart a degree of hydrophobicity and steric bulk, influencing properties such as viscosity, reactivity, and compatibility with other resins and solvents.

Table 1: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous Value for 2-[(2,4-Dimethylphenoxy)methyl]oxiraneRationale & Comparative ContextReference(s)
Molecular Formula C₁₁H₁₄O₂---
Molecular Weight 178.23 g/mol ---
Appearance Colorless to pale yellow liquidTypical for many glycidyl ethers.[2]
Boiling Point > 250 °C (Predicted)The dimethyl substitution increases molecular weight compared to phenyl glycidyl ether, suggesting a higher boiling point.[3][4]
Density ~1.05 - 1.15 g/cm³ (Predicted)Similar to other substituted phenyl glycidyl ethers.[2][3]
Solubility Soluble in common organic solvents (acetone, chloroform, DMSO); sparingly soluble in water.The hydrophobic aromatic ring and alkyl groups limit water solubility.[5]
Epoxy Equivalent Weight (EEW) ~178.23 g/eqFor a pure, monofunctional epoxide, the EEW is equal to its molecular weight.[6]

Comparative Analysis with Alternative Glycidyl Ethers

The selection of a glycidyl ether is often a trade-off between viscosity reduction, reactivity, and final properties of the cured product. Here, we compare 2-[(2,4-Dimethylphenoxy)methyl]oxirane with common alternatives.

Table 2: Comparison with Alternative Reactive Diluents

CompoundStructureKey Differentiating FeaturesApplications
2-[(2,4-Dimethylphenoxy)methyl]oxirane 2,4-Dimethylphenyl Glycidyl EtherModerate Viscosity, High Hydrophobicity: The two methyl groups increase steric hindrance and hydrophobicity compared to simpler analogs. May offer improved chemical resistance.Reactive diluent for epoxy resins, intermediate for specialty chemicals.
Phenyl Glycidyl Ether (PGE) Phenyl Glycidyl EtherLow Viscosity, High Reactivity: A standard aromatic reactive diluent. Lacks the steric hindrance of the dimethyl analog, making it more reactive but potentially more volatile.General-purpose viscosity reduction in epoxy formulations.[7]
Cresyl Glycidyl Ether (CGE) Cresyl Glycidyl Ether (mixture of ortho, meta, para isomers)Good Balance of Properties: Offers a good compromise between viscosity reduction and maintaining physical properties. Widely used commercially.Coatings, flooring, and adhesives where a balance of performance and cost is needed.
Cardanol Glycidyl Ether (e.g., Cardolite NC-513) Cardanol Glycidyl EtherBio-based, High Flexibility: Derived from cashew nutshell liquid, it imparts significant flexibility and hydrophobicity.[8]High-performance coatings requiring excellent water resistance and flexibility.[8]

Structural Comparison of Glycidyl Ethers

G A 2-[(2,4-Dimethylphenoxy) methyl]oxirane B Phenyl Glycidyl Ether (PGE) A->B - Dimethyl groups C Cresyl Glycidyl Ether (CGE) A->C - Methyl group position D Cardanol Glycidyl Ether A->D Aromatic vs. Aliphatic/Aromatic Bio-based source B->C + Methyl group

Caption: Structural relationships between the target compound and common alternatives.

Essential Experimental Characterization Protocols

To establish a definitive profile for 2-[(2,4-Dimethylphenoxy)methyl]oxirane, the following experimental workflows are essential.

Determination of Epoxy Equivalent Weight (EEW)

Expertise & Rationale: The EEW is the most critical parameter for any epoxy compound, as it defines the stoichiometry for curing reactions.[6] It represents the weight of resin in grams that contains one mole of epoxy groups. The most reliable method is titration. The procedure described here is a well-established method based on the reaction of the epoxide ring with hydrogen bromide, which is generated in situ.[9][10]

Protocol: Titration via In Situ HBr Generation

  • Reagent Preparation:

    • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid. Causality: Perchloric acid is a strong, non-aqueous acid capable of protonating the bromide salt.

    • Salt Solution: 100 g of Tetraethylammonium Bromide (TEABr) in 400 mL of glacial acetic acid. Causality: TEABr provides the bromide ion that reacts with HClO₄ to form HBr, the active titrating agent for the epoxy ring.[9]

    • Indicator: 0.1% Crystal Violet in glacial acetic acid. Causality: This indicator provides a sharp color change from violet to blue-green at the endpoint in a non-aqueous system.[11]

  • Procedure:

    • Accurately weigh approximately 0.2-0.4 g of the 2-[(2,4-Dimethylphenoxy)methyl]oxirane sample into a 150 mL beaker. Record the weight (W) to 0.1 mg.

    • Add 20 mL of chloroform or methylene chloride to dissolve the sample completely.

    • Add 20 mL of the TEABr solution.

    • Add 3-5 drops of the crystal violet indicator solution. The solution should appear violet.

    • Titrate with the standardized 0.1 N HClO₄ solution until the color changes to a stable blue-green or yellow-green endpoint.[10][11] Record the volume of titrant used (V).

    • Perform a blank titration using the same procedure but without the sample. Record the blank volume (Vb).

  • Calculation:

    • EEW (g/eq) = (W × 1000) / [(V - Vb) × N]

    • Where:

      • W = Weight of the sample in grams

      • V = Volume of HClO₄ for the sample in mL

      • Vb = Volume of HClO₄ for the blank in mL

      • N = Normality of the HClO₄ solution

Workflow for Epoxy Equivalent Weight (EEW) Titration

EEW_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation A 1. Weigh Sample (W) B 2. Dissolve in Chloroform A->B C 3. Add TEABr Solution (Source of Br⁻) B->C D 4. Add Crystal Violet Indicator C->D E Titrate with 0.1N HClO₄ D->E F Endpoint Detection (Violet -> Green) E->F Observe color change G Record Volume (V) Record Blank (Vb) F->G H Calculate EEW: EEW = (W * 1000) / [(V - Vb) * N] G->H

Caption: Step-by-step workflow for the determination of Epoxy Equivalent Weight (EEW).

Spectroscopic Characterization

Expertise & Rationale: A combination of NMR, FT-IR, and Mass Spectrometry provides an unambiguous structural confirmation and purity assessment. Each technique probes different aspects of the molecule's structure.

A. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [12][13]

  • Procedure: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (δ, ppm):

    • ~7.0-6.7 (m, 3H): Aromatic protons on the dimethylphenyl ring.

    • ~4.2-3.9 (m, 2H): Methylene protons of the -O-CH₂- group.

    • ~3.3-3.1 (m, 1H): Methine proton of the oxirane ring.

    • ~2.9-2.6 (m, 2H): Methylene protons of the oxirane ring.

    • ~2.25 (s, 3H) & ~2.20 (s, 3H): Two distinct singlets for the two aromatic methyl groups.

  • Expected ¹³C NMR Signals (δ, ppm):

    • ~156-154 (Ar C-O)

    • ~130-120 (Aromatic carbons)

    • ~70-68 (-O-CH₂)

    • ~51-49 (Oxirane CH)

    • ~45-43 (Oxirane CH₂)

    • ~20 & ~16 (Aromatic CH₃ carbons)

B. Fourier-Transform Infrared (FT-IR) Spectroscopy [14]

  • Procedure: Acquire a spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Expected Key Peaks (cm⁻¹):

    • ~3050-3000: C-H stretch (aromatic and oxirane)

    • ~2950-2850: C-H stretch (aliphatic methyl and methylene)

    • ~1240: Asymmetric C-O-C stretch (aryl ether)

    • ~915 & ~840: Characteristic asymmetric and symmetric oxirane ring deformation (C-O-C stretch). The presence of these sharp bands is a strong indicator of an intact epoxide ring.

C. Mass Spectrometry (MS) [15][16]

  • Procedure: Use Gas Chromatography-Mass Spectrometry (GC-MS) for simultaneous purity analysis and structural confirmation.

  • Expected Result: The molecular ion peak ([M]⁺) should be observed at m/z = 178. Key fragmentation patterns would include the loss of the oxirane group and cleavage at the ether linkage.

Purity Analysis by Gas Chromatography (GC)

Expertise & Rationale: GC is the gold standard for assessing the purity of volatile and semi-volatile organic compounds. It can effectively separate the target compound from starting materials (e.g., 2,4-dimethylphenol, epichlorohydrin) and byproducts.[15][17]

  • Column: A low-polarity capillary column (e.g., DB-5 or equivalent) is suitable.

  • Injector & Detector: 250 °C and 280 °C, respectively.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Result: A pure sample should exhibit a single major peak. The area percentage of this peak provides a quantitative measure of purity.

Safety and Handling

Trustworthiness: Glycidyl ethers as a class require careful handling.[1] While specific toxicity data for 2-[(2,4-Dimethylphenoxy)methyl]oxirane is unavailable, precautions for analogous compounds should be strictly followed.

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause an allergic skin reaction.[18]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[18]

  • Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.

Conclusion

2-[(2,4-Dimethylphenoxy)methyl]oxirane is a promising compound whose utility is dictated by its precise chemical and physical properties. This guide provides a robust framework for its characterization, moving beyond simple data presentation to empower researchers with the validated protocols necessary to generate and confirm these properties in their own laboratories. By understanding the causality behind these experimental choices and comparing the molecule to established alternatives, scientists and developers can make informed decisions about its application in their specific research and development programs.

References

  • DOTD TR 518-93. (1993). Determination of Epoxy Equivalent Weight of Epoxy Resins and Solutions.
  • JIS K7236. (2001). Testing methods for epoxy resins. Japanese Industrial Standards.
  • Wikipedia. Epoxy value. Retrieved February 2026, from [Link]

  • EpoxyChannel. (2023, September 21). Epoxy Equivalent Weight (EEW)-Session 7. YouTube. Retrieved from [Link]

  • CN102507574A. (2012). Method for detecting epoxy equivalent weight.
  • BenchChem. (2025). A Comparative Guide to Bio-Based Alternatives for Bisphenol A Diglycidyl Ether (BADGE).
  • Llevot, A., et al. (2015). Bio-Based Alternative to the Diglycidyl Ether of Bisphenol A with Controlled Materials Properties. Biomacromolecules.
  • Llevot, A., et al. (2015).
  • PBI Gordon Corporation. (2015, April 6).
  • Greenbook. (2011, March 8).
  • AK Scientific, Inc. Safety Data Sheet: 2-[(2-Methoxyphenoxy)methyl]oxirane.
  • ResearchGate. (2025, August 6).
  • De Berg, M., et al. (2024). Glycidyl ethers from acyclic terpenes: a versatile toolbox for multifunctional poly(ethylene glycol)s with modification opportunities. Polymer Chemistry. RSC Publishing.
  • Bull. Chem. Soc. Ethiop. (2006). Gas chromatographic and spectroscopic analysis of epoxidised canola oil.
  • NIOSH. (1978). Criteria for a Recommended Standard: Occupational Exposure to Glycidyl Ethers. CDC Stacks.
  • Molecules. (2023, March 21). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI.
  • Specialist Sales.
  • arXiv. (2017). FTIR and GCMS analysis of epoxy resin decomposition products.
  • ResearchGate. (2020, November 10). Theoretical and Experimental Study of the Functionalization Reaction of Allyl Glycidyl Ether with Sodium Hydrosulfide.
  • EPA CompTox Chemicals Dashboard. (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane Properties. Retrieved February 2026, from [Link]

  • Sigma-Aldrich. (2024, March 2).
  • Journal of Pharmaceutical and Pharmaceutical Sciences. (2021).
  • Chemical Research in Toxicology. (2025, March 4).
  • PubMed. (2023, March 21). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction.
  • Analytical Chemistry. (1984).
  • Vihita Drugs & Intermediates. 2-[(2-Methoxy Phenoxy) Methyl] Oxirane. Retrieved February 2026, from [Link]

  • IARC Monographs. (1989). Some glycidyl ethers. NCBI Bookshelf.
  • ChemBK. 2-[(2-methoxyphenoxy)methyl]oxirane. Retrieved February 2026, from [Link]

  • Organic Syntheses. Dioxirane, dimethyl-. Retrieved February 2026, from [Link]

  • GSRS. 2-((4-METHOXYPHENOXY)METHYL)OXIRANE. Retrieved February 2026, from [Link]

  • BenchChem. (2025). In-Depth Technical Guide: (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane.
  • FooDB. Showing Compound 2,2-Dimethyloxirane (FDB012831). Retrieved February 2026, from [Link]

  • Cheméo. Chemical Properties of 2,4-Dimethoxyphenol (CAS 13330-65-9). Retrieved February 2026, from [Link]

  • JIGS Chemical Limited. [[4-(2-Methoxyethyl)phenoxy]methyl]oxirane. Retrieved February 2026, from [Link]

  • O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE.
  • BenchChem. Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide.
  • UGC. Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech”.
  • Biogeosciences. (2013, March 8).

Sources

Evaluating the Biological Activity of 2-[(2,4-Dimethylphenoxy)methyl]oxirane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction

The oxirane, or epoxide, is a three-membered heterocyclic ring containing oxygen that represents a key functional group in medicinal chemistry. Its inherent ring strain makes it susceptible to nucleophilic attack, allowing it to act as an alkylating agent that can form covalent bonds with biological macromolecules.[1][2] This reactivity is the foundation for the diverse biological activities observed in oxirane-containing compounds, ranging from antifungal to anticancer effects.[1] The 2-[(2,4-Dimethylphenoxy)methyl]oxirane scaffold combines this reactive epoxide moiety with a phenoxymethyl side chain, a structure found in various pharmacologically active agents. The 2,4-dimethyl substitution on the phenyl ring further modulates the molecule's lipophilicity and steric profile, which can significantly influence its interaction with biological targets.

This guide provides a comprehensive framework for evaluating the biological potential of novel 2-[(2,4-Dimethylphenoxy)methyl]oxirane derivatives. We will move beyond simple protocol recitation to explain the causal logic behind experimental design, enabling researchers to build a robust biological activity profile. We will explore methodologies for assessing three primary areas of interest: anticancer cytotoxicity, antimicrobial efficacy, and specific enzyme inhibition.

Part 1: Anticancer and Cytotoxicity Evaluation

The ability of epoxides to alkylate nucleophilic residues in DNA and proteins makes them prime candidates for anticancer drug discovery. A primary evaluation of any new derivative should involve assessing its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[3][4]

Experimental Workflow: Cytotoxicity Screening

The following workflow provides a systematic approach to screening for anticancer activity, from initial cell culture preparation to the final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture & Maintain Cancer Cell Lines (e.g., HeLa, A549, HepG2) seed_plate 2. Seed Cells into 96-well Plates cell_culture->seed_plate adhesion 3. Incubate (24h) for Cell Adhesion seed_plate->adhesion prep_compounds 4. Prepare Serial Dilutions of Oxirane Derivatives treat_cells 5. Treat Cells with Compounds & Controls (48-72h) prep_compounds->treat_cells add_mtt 6. Add MTT Reagent (Incubate 2-4h) solubilize 7. Solubilize Formazan Crystals (e.g., DMSO) add_mtt->solubilize read_abs 8. Read Absorbance (~570 nm) solubilize->read_abs calc_viability 9. Calculate % Cell Viability vs. Control calc_ic50 10. Determine IC50 Values (Dose-Response Curve) calc_viability->calc_ic50 G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Application cluster_incubation Phase 3: Incubation cluster_analysis Phase 4: Data Analysis prep_media 1. Prepare Mueller-Hinton Agar Plates (4mm depth) prep_inoculum 2. Prepare Microbial Suspension (0.5 McFarland Standard) prep_media->prep_inoculum swab_plate 4. Swab Agar Surface for a Uniform Lawn prep_inoculum->swab_plate prep_disks 3. Impregnate Sterile Disks with Oxirane Derivatives place_disks 5. Place Impregnated Disks on Agar Surface swab_plate->place_disks incubate 6. Incubate Plates (e.g., 37°C for 18-24h) place_disks->incubate measure_zones 7. Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones interpret 8. Compare to Controls & Interpret Susceptibility measure_zones->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Protocol: Kirby-Bauer Disk Diffusion Assay

This protocol is adapted from standard microbiological procedures. [5][6] Materials:

  • Test Compounds: 2-[(2,4-Dimethylphenoxy)methyl]oxirane derivatives

  • Microbial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungus)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile blank paper disks (6 mm diameter)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive Controls: e.g., Streptomycin (antibacterial), Fluconazole (antifungal)

  • Negative Control: Solvent used to dissolve compounds (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. Causality Note: Standardizing the inoculum density is critical for reproducibility and ensures that the resulting zone of inhibition is primarily a function of the organism's susceptibility to the compound, not the number of bacteria initially plated.[5]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure uniform coverage. [7]3. Disk Preparation and Application: Aseptically apply a known amount (e.g., 10 µL of a 1 mg/mL solution) of each oxirane derivative solution onto a sterile paper disk. Allow the solvent to evaporate. Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure disks are pressed down gently to make full contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation: Comparative Antimicrobial Activity

Summarize the results to compare the spectrum of activity for each derivative.

CompoundDerivativeZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Control 1 Streptomycin (10 µg)22 ± 118 ± 1-
Control 2 Fluconazole (25 µg)--25 ± 2
Control 3 DMSO6 (No inhibition)6 (No inhibition)6 (No inhibition)
Test 1 2,4-Dimethyl (Parent)14 ± 18 ± 116 ± 2
Test 2 Variant A18 ± 210 ± 120 ± 1
Test 3 Variant B9 ± 16 (No inhibition)10 ± 1

Part 3: Enzyme Inhibition Profiling

The electrophilic nature of the oxirane ring makes it an ideal warhead for covalently modifying nucleophilic residues (e.g., Cys, Ser, His) in enzyme active sites, leading to irreversible inhibition. [8]This mechanism is distinct from competitive reversible inhibition and can lead to highly potent and long-lasting pharmacological effects.

Conceptual Framework: Irreversible Enzyme Inhibition

G cluster_enzyme Enzyme Active Site cluster_inhibitor Oxirane Inhibitor cluster_complex Covalent Adduct Enzyme Enzyme-Cys-SH (Active Nucleophile) Adduct Enzyme-Cys-S-CH(OH)-CH2-R (Inactive Enzyme) Enzyme->Adduct Nucleophilic Attack (Ring Opening) Inhibitor R-Oxirane

Caption: Covalent modification of a cysteine residue by an oxirane inhibitor.

Protocol: General Spectrophotometric Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for any enzyme whose activity can be monitored by a change in absorbance. An example target could be a protease that cleaves a chromogenic substrate or an oxidoreductase that consumes NADPH (monitored at 340 nm). [9][10] Materials:

  • Target Enzyme (e.g., Lipoxygenase, Soluble Epoxide Hydrolase) [9][11]* Substrate (e.g., Linoleic acid for LOX, a fluorescent substrate for sEH) [9][11]* Test Compounds: Oxirane derivatives

  • Assay Buffer (specific to the enzyme)

  • Quartz cuvettes or 96-well UV-transparent plates

  • Spectrophotometer or plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and oxirane inhibitors in the appropriate assay buffer.

  • Assay Setup: In a cuvette or well, combine the assay buffer and the enzyme solution. Add a specific concentration of the oxirane derivative (or vehicle control).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme. Causality Note: This pre-incubation step is crucial for time-dependent irreversible inhibitors, as it allows time for the covalent modification reaction to occur before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the mixture.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength over time (e.g., every 30 seconds for 5-10 minutes). The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the remaining enzyme activity against the inhibitor concentration. For irreversible inhibitors, further kinetic studies can be performed to determine the inactivation rate constant (k_inact).

Data Presentation: Comparative Enzyme Inhibition

Present the data to clearly show the inhibitory potency of each derivative against the target enzyme.

CompoundDerivativeTarget EnzymeIC₅₀ (µM)
Control Known InhibitorLipoxygenase2.5 ± 0.3
Test 1 2,4-Dimethyl (Parent)Lipoxygenase15.8 ± 2.2
Test 2 Variant ALipoxygenase7.2 ± 0.9
Test 3 Variant BLipoxygenase> 100

Conclusion

The 2-[(2,4-Dimethylphenoxy)methyl]oxirane scaffold holds considerable promise as a source of new bioactive compounds. By systematically applying the integrated evaluation strategy outlined in this guide—encompassing cytotoxicity, antimicrobial, and enzyme inhibition screening—researchers can efficiently and rigorously characterize the biological activity profile of novel derivatives. The provided workflows, protocols, and data presentation formats are designed to ensure scientific integrity and generate clear, comparable, and publication-ready results. Understanding the relationship between structural modifications and biological activity will be key to optimizing this chemical series for future drug development endeavors.

References

  • CLYTE Technologies. (2025).
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Modern Medical Laboratory Journal. (2022). Agar Diffusion Test: the primary method to determine the antimicrobial activity.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol.
  • Castro, J., et al. (2002). Antifungal Sordarins.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Agar diffusion susceptibility test: Significance and symbolism. (2025). ScienceDirect.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Wikipedia. (n.d.). Disk diffusion test.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • National Center for Biotechnology Information. (n.d.). Bioactive Steroids Bearing Oxirane Ring.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Synthesis and Antifungal Activity of β -Hydroxysulfides of 1,3-Dioxepane Series.
  • Google Patents. (n.d.). EP0431968B1 - Oxetane derivatives, their preparation and their use as anti-fungal or fungicidal agents.
  • National Center for Biotechnology Information. (n.d.). Development of a high-throughput screen for soluble epoxide hydrolase inhibition.
  • Taylor & Francis Online. (n.d.). Oxirane – Knowledge and References.
  • PubMed. (n.d.). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • MDPI. (n.d.). Chemical Constituents and Anticancer Activities of Marine-Derived Fungus Trichoderma lixii.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • BioPharma Notes. (2020). Phenoxybenzamine.
  • Vihita Drugs & Intermediates. (n.d.). 2-[(2-Methoxy Phenoxy) Methyl] Oxirane.
  • MDPI. (n.d.).
  • PubMed. (n.d.). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines.
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy-chromen-2-one and comparison with standard drug.
  • Santa Cruz Biotechnology. (n.d.). 2-[(2-Methoxyphenoxy)methyl]oxirane.
  • Der Pharma Chemica. (n.d.).
  • MDPI. (2024).
  • National Center for Biotechnology Information. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • Asian Pacific Journal of Cancer Prevention. (n.d.). Antioxidant and Anticancer Activity of Tamarix Indica Aerial Extracts against DMBA/croton Oil-Induced Skin Carcinogenesis in Mice.
  • MDPI. (n.d.). Antibacterial and Photocatalytic Activities of LDH-Based Sorbents of Different Compositions.
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.). CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.
  • SciELO. (n.d.).
  • Research Square. (2022).
  • Google Patents. (n.d.).
  • YouTube. (2021). Phenoxybenzamine Mnemonic for USMLE.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-[(2,4-Dimethylphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-[(2,4-Dimethylphenoxy)methyl]oxirane is a reactive glycidyl ether used primarily as a chemical intermediate and viscosity modifier. Its core hazard lies in the oxirane (epoxide) ring , a strained three-membered ring that is highly electrophilic.

Why this matters: This electrophilicity allows the molecule to alkylate DNA and proteins, leading to its primary health risks: skin sensitization and potential mutagenicity . Unlike simple solvents, the danger here is not just immediate burns but long-term immunological sensitization and genetic damage.

Core Hazard Classifications (GHS):

  • Skin Irritation/Sensitization: Category 2 / 1 (High risk of allergic dermatitis).

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).

  • Aquatic Toxicity: Chronic Category 2.

Risk Assessment & PPE Matrix

The following matrix replaces generic advice with specific barrier protection data. Trustworthiness Check: Do not rely on "standard" lab PPE for this compound; the permeation rate of epoxides through thin nitrile can be deceptively fast.

PPE Specification Table
Protection ZoneStandard RequirementTechnical Specification (The "Why")Validation Step (Self-Check)
Hand Protection (Routine) Double Gloving Inner: Low-Density Polyethylene (PE) or Laminate (e.g., Silver Shield). Outer: Nitrile (min 5 mil). Reason: Epoxides can permeate nitrile. The inner laminate provides chemical resistance; the outer nitrile provides dexterity and grip.Inflation Test: Trap air in the outer glove and squeeze to check for pinholes before donning.
Hand Protection (Spill/Bulk) Laminate / Multi-layer Material: EVOH/PE laminate (e.g., Ansell Barrier). Reason: Standard nitrile breakthrough time is <15 mins for pure glycidyl ethers.Visual Inspection: Check for cracks or discoloration in laminate material before use.
Respiratory Engineering Control Primary: Fume Hood (Face velocity 80-100 fpm). Secondary: Half-face respirator with OV (Organic Vapor) cartridges if hood work is impossible.Flow Check: Verify magnehelic gauge or tissue test at sash opening before opening the container.
Eye/Face Chemical Goggles Type: Indirect vented impact goggles (ANSI Z87.1+). Reason: Safety glasses allow vapors/splashes to bypass side shields. Epoxides are severe eye irritants.[1]*Seal Check: Ensure goggles seal tight against the temple and cheekbones.
Body Lab Coat + Apron Material: 100% Cotton Lab coat (fire resistant) + chemically resistant apron (Tyvek or rubber) for transfer steps.Coverage: Ensure cuffs are tucked under glove gauntlets to prevent liquid channeling to skin.

Operational Handling Protocol

This workflow integrates safety into the experimental process.

Phase 1: Pre-Operational Setup
  • Engineering Check: Ensure Fume Hood sash is at the safe working height.

  • Decontamination Prep: Prepare a beaker of 10% aqueous sodium hydroxide (NaOH) or a specific surfactant-based cleaner. This is your "quench" station for contaminated spatulas or syringe needles.

Phase 2: Transfer & Weighing
  • The Static Risk: Glycidyl ether powders or viscous liquids can build static charge.

    • Protocol: Use an anti-static gun on the weighing boat if solid. If liquid, use positive displacement pipettes to prevent dripping.

  • The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (handling the chemical container) and your non-dominant hand "clean" (touching hood sashes/knobs).

Phase 3: Reaction Setup
  • Closed Systems: All reactions involving this epoxide should be run in closed vessels equipped with a condenser or inert gas line to prevent vapor escape.

  • Temperature Control: Epoxides are susceptible to exothermic polymerization if catalyzed by acids/bases.

    • Self-Validating System: Always have a cooling bath (ice/water) ready before adding catalysts to the epoxide.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Risk Assessment Check Engineering Check (Hood Velocity > 80fpm) Start->Check PPE Don PPE (Double Glove Protocol) Check->PPE Transfer Transfer/Weighing (In Fume Hood) PPE->Transfer Reaction Reaction Setup (Closed System) Transfer->Reaction Decon Decontamination (Tools to Quench Tank) Reaction->Decon Decon->Start Next Run

Figure 1: Operational workflow emphasizing the engineering check as the gatekeeper to handling.

Emergency Response & Spills

Immediate Directive: Do not attempt to clean a spill >100mL without a self-contained breathing apparatus (SCBA) unless you are in a high-velocity fume hood.

Spill Cleanup Procedure (Small Scale < 100mL)
  • Isolate: Alert nearby personnel. Mark the "Hot Zone."

  • Ventilate: Maximize fume hood airflow (emergency purge button if available).

  • PPE Upgrade: Don laminate (Silver Shield) gloves over your nitrile gloves.

  • Absorb: Use vermiculite or polypropylene pads . Do not use paper towels (rapid evaporation surface area).

  • Decontaminate: Scrub the surface with a soap/water solution. Avoid using acetone/ethanol initially, as these solvents can thin the skin barrier and carry the epoxide into the skin.

Visualization: Spill Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 100mL (In Hood) Assess->Small Large > 100mL or Outside Hood Assess->Large Absorb Absorb with Vermiculite Small->Absorb Evacuate EVACUATE LAB Call EHS Large->Evacuate Waste Seal in HazWaste Drum Absorb->Waste

Figure 2: Decision logic for spill response based on volume and location.

Disposal & Waste Management

Chemical Principle: Epoxides are reactive. Disposing of them with acidic waste can cause an exothermic polymerization in the waste drum, leading to rupture or fire.

Disposal Protocol
  • Segregation: Segregate 2-[(2,4-Dimethylphenoxy)methyl]oxirane waste into a dedicated "Organic Toxic" stream.

  • Compatibility: NEVER mix with concentrated acids (Sulfuric, Nitric) or strong bases in the waste container.

  • Container: Use high-density polyethylene (HDPE) or glass containers.

  • Labeling: Clearly label as "Sensitizer" and "Mutagenic Suspect."

Quenching (Optional - Consult EHS): If required to quench before disposal, a solution of aqueous sodium carbonate can slowly hydrolyze the epoxide ring to the corresponding diol (glycol), which is generally less toxic. However, this generates heat. Do not perform this in the waste drum.

References

  • PubChem. (n.d.). 2-[(2,4-Dimethylphenoxy)methyl]oxirane Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Link directs to the specific glycidyl ether entry).

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Epoxides and Glycidyl Ethers. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,4-Dimethylphenoxy)methyl]oxirane
Reactant of Route 2
Reactant of Route 2
2-[(2,4-Dimethylphenoxy)methyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.